(Z)-Neochlorogenic acid

Description

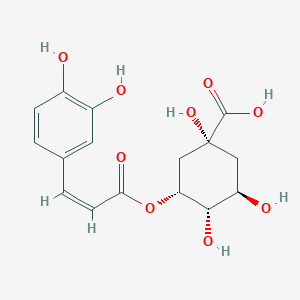

Structure

3D Structure

Properties

CAS No. |

32719-11-2 |

|---|---|

Molecular Formula |

C16H18O9 |

Molecular Weight |

354.31 g/mol |

IUPAC Name |

(1R,3R,4S,5R)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2-/t11-,12-,14+,16-/m1/s1 |

InChI Key |

CWVRJTMFETXNAD-DJTMHQFBSA-N |

SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems for Research Applications

Natural Accumulation in Plant Species and Tissues

The natural prevalence of (Z)-neochlorogenic acid is extensive, with the compound being identified in numerous plant species and accumulating in different tissues.

Distribution Across Diverse Botanical Families

This compound is found in a variety of botanical families. Research has shown its presence in the family Rosaceae, with notable concentrations in members of the Prunus genus. capes.gov.br It is also found in species within the Asteraceae family, such as certain Achillea species, and the Rubiaceae family, particularly in coffee plants. mdpi.comunito.it Furthermore, it has been identified in plants from the Solanaceae family, including potatoes and eggplants, and the Schisandraceae family. wikipedia.orgnih.gov Other plant families where neochlorogenic acid has been reported include Aquifoliaceae (in Ilex paraguariensis or yerba mate) and Apiaceae. embrapa.brdntb.gov.ua

A study of eleven different plant sources revealed that in all members of the Prunus family studied, the neochlorogenic acid band represented the largest portion of the chlorogenic acid isomers. capes.gov.br In some Achillea species, neochlorogenic acid was detected in the leaves and inflorescences. mdpi.com

Table 1: Distribution of this compound Across Select Botanical Families

| Botanical Family | Genus/Species Example(s) | Reference(s) |

|---|---|---|

| Rosaceae | Prunus (Peaches, Prunes) | capes.gov.brwikipedia.org |

| Asteraceae | Achillea spp. | mdpi.com |

| Rubiaceae | Coffea spp. (Coffee) | unito.it |

| Solanaceae | Solanum tuberosum (Potato) | wikipedia.org |

| Schisandraceae | Schisandra rubriflora | nih.gov |

| Aquifoliaceae | Ilex paraguariensis (Yerba mate) | embrapa.br |

| Apiaceae | Eryngium alpinum | dntb.gov.ua |

Varietal and Geographic Influences on Presence

The concentration of this compound can be significantly influenced by both the specific variety of a plant and its geographical origin. For instance, studies on peaches and nectarines have demonstrated that the content of neochlorogenic acid varies among different cultivars. mdpi.comresearchgate.net Research on Coffea arabica accessions from different geographical locations also highlighted variations in neochlorogenic acid content, with accessions from Kenya showing particularly high levels. unito.it

In a study of lingonberry (Vaccinium vitis-idaea L.) leaves, geographical factors and phenological stages were found to affect the content of phenolic compounds, including neochlorogenic acid. nih.gov Samples from certain regions in Lithuania, characterized by higher altitudes and specific soil pH, showed distinct phenolic profiles. nih.gov Specifically, samples from North or North-East Lithuania were distinguished by high levels of neochlorogenic and cryptochlorogenic acids. nih.gov This indicates that environmental conditions tied to geography play a crucial role in the biosynthesis and accumulation of this compound.

Detection in Cultured Plant Cells and In Vitro Systems

In vitro plant culture techniques provide controlled environments for studying and producing plant secondary metabolites, including this compound.

Callus Cultures as Production Systems for Research Material

Callus cultures, which are masses of undifferentiated plant cells, have been investigated as a potential source for producing this compound for research purposes. Studies on Ilex paraguariensis (yerba mate) have successfully identified and accumulated neochlorogenic acid in callus cultures. embrapa.brscielo.br The optimization of culture conditions, such as the type and concentration of plant growth regulators and sucrose (B13894) in the medium, has been shown to influence the biomass and secondary compound accumulation, including that of neochlorogenic acid. scielo.brscielo.br For example, in I. paraguariensis callus cultures, a medium supplemented with 3% sucrose resulted in higher accumulation of neochlorogenic acid. scielo.br Similarly, research on Scorzonera radiata has established callus cultures as a highly productive and stable source of caffeoylquinic acids, including neochlorogenic acid. mdpi.com

Microshoot and Suspension Cultures for Compound Profiling

Microshoot and suspension cultures are also valuable in vitro systems for investigating the profile of this compound. In Schisandra rubriflora, neochlorogenic acid was detected in both intact plants (stems and leaves) and in vitro microshoot cultures. nih.gov However, it was notably absent in the fruit extracts of this species. nih.gov Agitated microshoot cultures of Aronia × prunifolia have also been shown to produce neochlorogenic acid, with its production being influenced by the feeding of biogenetic precursors like phenylalanine. nih.gov

Suspension cultures of Schisandra henryi have been analyzed for their phenolic compound profile, with neochlorogenic acid being identified in some in vitro systems of this species. nih.govmdpi.com Furthermore, studies on Glechoma hederacea have reported the accumulation of neochlorogenic acid in suspension cultures. researchgate.net Research on Eryngium alpinum microshoots grown in various culture systems (solid, stationary liquid, and agitated liquid) also confirmed the presence of neochlorogenic acid. dntb.gov.ua

Table 2: this compound in In Vitro Culture Systems

| Plant Species | Culture Type | Key Findings | Reference(s) |

|---|---|---|---|

| Ilex paraguariensis | Callus Culture | Accumulation of neochlorogenic acid influenced by genotype and medium composition. | embrapa.brscielo.brscielo.br |

| Scorzonera radiata | Callus Culture | Established as a highly productive and stable source of neochlorogenic acid. | mdpi.com |

| Schisandra rubriflora | Microshoot Culture | Detected in microshoots, but absent in fruit extracts. | nih.gov |

| Aronia × prunifolia | Agitated Microshoot Culture | Production influenced by precursor feeding. | nih.gov |

| Schisandra henryi | Suspension and Microshoot Cultures | Identified as part of the phenolic profile in various in vitro systems. | nih.govmdpi.com |

| Eryngium alpinum | Microshoot Culture | Present in shoots grown on solid and in liquid media. | dntb.gov.ua |

Presence in Food Matrices Under Scientific Investigation

This compound is present in various food matrices and is a subject of ongoing scientific investigation. It is found in fruits such as peaches, prunes, and apples. wikipedia.orgscispace.commdpi.com In dried fruits like prunes, it is one of the most predominant phenolic compounds. scispace.com Coffee beans are another significant dietary source of neochlorogenic acid. wikipedia.org

The compound has also been identified in vegetables like potatoes and eggplants. wikipedia.org Research on the effects of processing, such as drying, on the neochlorogenic acid content in fruits like peaches has been conducted to understand how these processes affect the chemical composition of foods. researchgate.net Furthermore, the behavior of neochlorogenic acid during simulated gastrointestinal digestion has been studied, revealing its potential for isomerization into other chlorogenic acid forms. mdpi.com

Analysis in Unprocessed and Processed Food Materials (e.g., coffee, apples, prunes, tea)

This compound, an isomer of chlorogenic acid, is a naturally occurring polyphenol found in various plant-based foods. wikipedia.org Its concentration can vary significantly depending on the food item, its state (unprocessed or processed), and the specific cultivar.

Prunes and Plums: Prunes (dried plums) and fresh plums (Prunus domestica L.) are particularly rich sources of neochlorogenic acid. californiaprunes.org It is often the most abundant phenolic compound in these fruits. nih.govacs.org Studies have identified neochlorogenic acid (3-CQA), along with its isomers cryptochlorogenic acid (4-CQA) and chlorogenic acid (5-CQA), in prunes, with the typical ratio being 78.7:18.4:3.9, respectively. acs.org The high concentration of neochlorogenic acid is a distinguishing feature of prune juice compared to other common fruit juices. acs.org In fresh plums, neochlorogenic acid can be the major phenolic acid, with concentrations reported at 93.74 ± 6.47 mg/100 g dry weight (dw). nih.gov Other research has noted levels ranging from 1.3 to 3.9 g/100 g in prunes. nih.gov

Coffee: Green coffee beans contain significant levels of chlorogenic acids, including neochlorogenic acid. nih.govsci-hub.se The total concentration of caffeoylquinic acids, a class that includes neochlorogenic acid, can range from 5.5% to 8% of the dry weight in C. arabica berries. mdpi.com The roasting process, however, substantially reduces the content of these compounds. As the roasting degree increases, the concentration of chlorogenic acids, including neochlorogenic acid, progressively decreases. nih.govsci-hub.se In various coffee brews, neochlorogenic acid (3-caffeoylquinic acid) has been identified as a predominant isomer. mdpi.comresearchgate.net

Tea: Neochlorogenic acid is present in the fresh shoots of the tea plant (Camellia sinensis) and its related species. maxapress.com Its concentration can be influenced by the tea cultivar and processing methods. For instance, one study noted that the content of neochlorogenic acid was highest in Camellia tachangensis f. macrophylla (CTF) compared to other related species. maxapress.com In white tea, neochlorogenic acid has been identified as one of the phenolic acids contributing to the taste profile, being positively correlated with bitterness and astringency. mdpi.com Investigations into Guayusa (Ilex guayusa Loes.) tea infusions also identified neochlorogenic acid as one of the dominant phenolic compounds, second only to chlorogenic acid. nih.gov

Other Foods: Neochlorogenic acid is also found in a variety of other fruits and vegetables. It has been identified in apples, peaches, cherries, and apricots. nih.govagriculturejournals.czscielo.brwiley.com In peaches, it is one of the main phenolic substances detected. wiley.com Similarly, in sweet cherries, neochlorogenic acid and p-coumaroylquinic acid are the main phenolic compounds identified across various cultivars. agriculturejournals.cz

Table 1: Concentration of this compound in Various Food Materials

| Food Material | Sample Type | Concentration of this compound | Reference |

| Plums (Prunus domestica L.) | Fresh Fruit | 93.74 ± 6.47 mg/100 g dw | nih.gov |

| Plums (Prunus domestica L.) | Fresh Fruit | 18.1 to 215.4 mg/100 g fw | nih.gov |

| Prunes | Dried Fruit | 381.77 mg/100 g dw | nih.gov |

| Prune Juice | Commercial Juice | ~225 mg/L (51% of total phenolics) | acs.org |

| Coffee (C. arabica) | Green Beans | 5.5-8% of dry weight (as total CGAs) | mdpi.com |

| Guayusa Tea (Ilex guayusa) | Water Infusion | 6428.28 to 6557.41 mg/L (as Chlorogenic Acid) | nih.gov |

| Sweet Cherries | Fruit Homogenate | Varies by cultivar | agriculturejournals.cz |

| Peaches | Fruit | Present | wiley.com |

Note: Concentrations can vary widely based on cultivar, processing, and analytical methods. dw = dry weight; fw = fresh weight; CGAs = Chlorogenic Acids.

Impact of Post-Harvest Handling and Drying on Accumulation

The concentration of this compound in plant materials is significantly influenced by post-harvest treatments, including storage, ripening, and drying methods.

Post-Harvest Handling and Ripening: Post-harvest storage and ripening can lead to changes in the neochlorogenic acid content, with effects varying by the specific fruit and cultivar. In a study of ten plum cultivars, post-harvest ripening at 18°C was found to mainly affect neochlorogenic acid, causing both increases and decreases in its concentration depending on the cultivar. mdpi.com For some sweet cherry cultivars, the content of neochlorogenic acid was observed to decrease during ripening. acs.org Conversely, in loquat pulp, neochlorogenic acid content was found to increase in the early stages of storage before decreasing in the middle stage. mdpi.com Treatment of peaches with citric acid after harvest did not show a significant difference in neochlorogenic acid content compared to control fruits during the initial storage period. wiley.com

Impact of Drying: Drying is a critical post-harvest process that dramatically alters the chemical composition of plant materials, including the levels of neochlorogenic acid. The choice of drying method has a profound impact on the final concentration of this compound.

In studies on European plums, freeze-drying (FD) was found to be the most effective method for preserving phenolic compounds, including neochlorogenic acid. nih.gov In contrast, methods involving higher temperatures, such as hot-air-drying (HAD), led to significant losses. nih.gov For example, a significant loss of neochlorogenic acid was reported in solar-dried prunes, while the amount was also significantly reduced by other drying methods, with the highest reduction (over 95%) observed in ultrasound-assisted vacuum-dried (US-VD) prunes. nih.gov The decrease in certain chlorogenic acid isomers at higher temperatures can sometimes be due to isomerization into other forms, such as neochlorogenic and cryptochlorogenic acid. nih.gov

Research on other plants confirms these findings. A study on coffee, lemon, Brazilian cherry, and rosemary leaves showed that a soft drying process at room temperature over 30 days led to an accumulation of caffeoylquinic acids, including neochlorogenic acid. acs.org This suggests that slower, less intense drying can promote the formation or reduce the degradation of these compounds. In contrast, microwave drying has been shown to negatively affect the concentration of neochlorogenic acid in some vegetables. mdpi.com Freeze-drying generally results in the highest quality product with better retention of bioactive compounds compared to techniques like hot air drying. acs.org

Table 2: Effect of Different Drying Methods on this compound Content in European Plums (Prunus domestica L.)

| Sample | Neochlorogenic Acid Content (mg/100 g dw) | % Change from Fresh | Reference |

| Fresh | 93.74 | - | nih.gov |

| Freeze-Dried (FD) | 100.21 | +6.9% | nih.gov |

| Hot-Air-Dried (HAD) | 48.06 | -48.7% | nih.gov |

| Vacuum-Dried (VD) | 15.63 | -83.3% | nih.gov |

| Ultrasound-Assisted Vacuum-Dried (US-VD) | 3.92 | -95.8% | nih.gov |

Note: Data is derived from a study on the 'Stanley' plum cultivar. The results highlight the significant impact of the drying technique on the final concentration of neochlorogenic acid.

Biosynthesis of Z Neochlorogenic Acid in Plants

Phenylpropanoid Pathway Integration

The synthesis of (Z)-neochlorogenic acid is deeply embedded within the broader phenylpropanoid pathway. This metabolic route funnels precursors from primary metabolism into the production of a diverse group of specialized molecules.

Upstream Precursors and Metabolic Flux

The journey to this compound begins with precursors from core metabolic processes. Through glycolysis and the pentose (B10789219) phosphate (B84403) pathway, glucose is converted into phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate. mdpi.com These molecules then enter the shikimate pathway. mdpi.comnih.gov The regulation of metabolic flux through the phenylpropanoid pathway is critical, with key enzymes acting as control points to direct resources toward the synthesis of specific compounds in response to developmental cues and environmental stimuli. nih.govresearchgate.net The quinic acid pool, a key component in the formation of chlorogenic acids, can be reversibly integrated into the main pathway, acting as a reservoir for esterification reactions. plos.org

Role of Shikimate Pathway Metabolites

The shikimate pathway is indispensable for the biosynthesis of aromatic compounds in plants, bacteria, fungi, and apicomplexans. nih.govresearchgate.net This seven-step enzymatic pathway leads to the production of chorismate, a crucial branch-point metabolite. mdpi.comnih.gov Chorismate is then converted through a series of reactions to the aromatic amino acid L-phenylalanine, the primary substrate for the phenylpropanoid pathway. mdpi.comcaldic.com Quinic acid, another product derived from the shikimate pathway, serves as the acyl acceptor that esterifies with a hydroxycinnamoyl-CoA derivative to form chlorogenic acids, including neochlorogenic acid. mdpi.comwikipedia.org

Enzymatic Transformations and Key Enzymes

The conversion of L-phenylalanine into this compound is orchestrated by a series of specific enzymes. These biocatalysts facilitate the core reactions of the phenylpropanoid pathway, leading to the formation of the necessary hydroxycinnamic acid and its subsequent esterification.

Cinnamate (B1238496) 4-Hydroxylase (C4H)

Following the formation of trans-cinnamic acid, Cinnamate 4-Hydroxylase (C4H) catalyzes the second step in the pathway. oup.comoup.com C4H is a cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the para position to form p-coumaric acid. oup.complos.org This hydroxylation is a crucial modification that prepares the aromatic ring for further reactions. mdpi.com The expression and activity of C4H are regulated by developmental and environmental signals, ensuring that the production of phenylpropanoids is aligned with the plant's needs. oup.comnih.gov

4-Coumarate:CoA Ligase (4CL)

The final enzyme in the general phenylpropanoid pathway is 4-Coumarate:CoA Ligase (4CL). mdpi.comresearchgate.net 4CL activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming p-coumaroyl-CoA. plos.orgmdpi.com This reaction is a key branch point, as p-coumaroyl-CoA serves as the central precursor for various downstream branches of phenylpropanoid metabolism, including the synthesis of flavonoids, lignin (B12514952), and hydroxycinnamoyl esters like neochlorogenic acid. plos.orgnih.gov Different isoforms of 4CL exist in plants, exhibiting distinct substrate specificities and expression patterns, which contributes to the differential channeling of metabolites into these various pathways. nih.govbiorxiv.org From p-coumaroyl-CoA, a series of further enzymatic steps, including hydroxylation to form caffeoyl-CoA and subsequent esterification with quinic acid catalyzed by enzymes like hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT), leads to the formation of neochlorogenic acid (5-O-caffeoylquinic acid). mdpi.comtechscience.com

Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT)

Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT) is a pivotal enzyme in the biosynthesis of chlorogenic acids. mdpi.com It belongs to the BAHD acyltransferase superfamily. oup.com This enzyme catalyzes the transfer of a hydroxycinnamoyl group, such as caffeoyl-CoA or p-coumaroyl-CoA, to the hydroxyl group of quinic acid. frontiersin.orgoup.com

The primary role of HQT is to catalyze the final step in several CGA biosynthetic pathways by coupling caffeoyl-CoA with quinic acid to produce 5-O-caffeoylquinic acid ((E)-neochlorogenic acid). mdpi.comnih.gov While it can use different acyl donors, it shows a significantly higher affinity for quinic acid as the acyl acceptor compared to shikimic acid. frontiersin.orgnih.gov In tomato (Solanum lycopersicum), the HQT pathway is responsible for almost all CGA production, highlighting its critical role in certain plant families like Solanaceae. frontiersin.org Furthermore, some HQT enzymes, like the one in tomato, exhibit a secondary activity, acting as a chlorogenate:chlorogenate transferase to synthesize dicaffeoylquinic acids (diCQAs) in the vacuole under specific conditions (low pH and high CGA concentration). oup.com

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT)

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) is another crucial enzyme in the phenylpropanoid pathway with a dual role in both lignin and chlorogenic acid biosynthesis. nih.govmdpi.com Like HQT, HCT is a member of the BAHD acyltransferase superfamily. oup.com Its primary function involves the transfer of p-coumaroyl-CoA to either shikimic acid or quinic acid. nih.govmdpi.com

HCT demonstrates a preference for shikimic acid over quinic acid as its acyl acceptor. frontiersin.orgnih.gov The enzyme catalyzes the formation of p-coumaroyl-shikimate or p-coumaroyl-quinate. nih.gov These esters are then hydroxylated by C3'H to form caffeoyl-shikimate or caffeoyl-quinate (neochlorogenic acid). mdpi.comnih.gov HCT can also catalyze the reverse reaction, converting caffeoyl esters back to caffeoyl-CoA, which is a precursor for lignin synthesis. nih.govoup.com This positions HCT at a critical branch point, directing metabolic flow toward either lignin or various phenolic compounds, including CGAs. nih.govmdpi.com The functional conservation of HCT across embryophytes, from mosses to flowering plants, underscores its fundamental importance in plant metabolism. oup.comnih.gov

Coumarate 3-Hydroxylase (C3'H)

Coumarate 3-Hydroxylase (C3'H), also known as p-coumaroyl ester 3'-hydroxylase, is a cytochrome P450-dependent monooxygenase (CYP98 family). oup.comnih.gov This enzyme is responsible for introducing a hydroxyl group at the 3' position of the aromatic ring of p-coumarate derivatives. nih.govsemanticscholar.org

A key characteristic of C3'H is its substrate specificity; it acts on the p-coumaroyl esters of shikimate and quinate, which are produced by HCT, rather than on free p-coumaric acid or p-coumaroyl-CoA. nih.govnih.gov The hydroxylation of p-coumaroyl-quinate by C3'H directly yields neochlorogenic acid (5-CQA). mdpi.comfrontiersin.org This reaction is a vital step in the pathway that starts with p-coumaroyl-CoA and quinic acid, representing a major route for CGA biosynthesis in many plants. mdpi.comresearchgate.net The expression of the C3'H gene is often correlated with the accumulation of CGAs in plant tissues. frontiersin.orgsemanticscholar.org

Table 1: Key Enzymes in (E)-Neochlorogenic Acid Biosynthesis

| Enzyme | Abbreviation | Function | Preferred Substrates | Product |

|---|---|---|---|---|

| Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase | HQT | Catalyzes the transfer of a hydroxycinnamoyl group to quinic acid. mdpi.comfrontiersin.org | Caffeoyl-CoA, Quinic Acid frontiersin.orgnih.gov | 5-O-caffeoylquinic acid ((E)-Neochlorogenic acid) mdpi.com |

| Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase | HCT | Transfers p-coumaroyl group to shikimic or quinic acid; also catalyzes the reverse reaction. nih.govmdpi.com | p-Coumaroyl-CoA, Shikimic Acid frontiersin.orgnih.gov | p-Coumaroyl-shikimate, p-Coumaroyl-quinate nih.gov |

| Coumarate 3-Hydroxylase | C3'H | Hydroxylates p-coumaroyl esters at the 3' position of the aromatic ring. nih.govsemanticscholar.org | p-Coumaroyl-quinate, p-Coumaroyl-shikimate nih.govnih.gov | 5-O-caffeoylquinic acid ((E)-Neochlorogenic acid) mdpi.comfrontiersin.org |

Genetic and Transcriptional Regulation of Biosynthetic Pathways

The synthesis of neochlorogenic acid is intricately regulated at the genetic and transcriptional levels. This control is managed by structural genes that encode the biosynthetic enzymes and by regulatory genes, primarily transcription factors, that modulate the expression of these structural genes. mdpi.comnih.gov

Identification and Characterization of Structural Genes

The structural genes encoding the key enzymes HQT, HCT, and C3'H have been identified and characterized in a variety of plant species. mdpi.com These genes are essential for the production of chlorogenic acids. For instance, genes for HQT and HCT have been isolated from species such as coffee, tomato, potato, and artichoke. frontiersin.orgnih.gov In globe artichoke (Cynara cardunculus), researchers have identified three HQT-like and two HCT-like genes, suggesting gene duplication events during evolution. frontiersin.orgnih.gov The silencing of the HQT gene in tomato resulted in a dramatic reduction in CGA levels, confirming its primary role in this species. frontiersin.org Similarly, the HCT gene has been cloned and its function confirmed in numerous plants, including Arabidopsis thaliana and tobacco, where its silencing impacts both development and lignin biosynthesis. nih.govutoronto.ca The C3'H gene has also been isolated from various plants, and its overexpression has been shown to increase CGA accumulation. mdpi.com

Table 2: Examples of Identified Structural Genes for CGA Biosynthesis

| Gene | Plant Species | Finding |

|---|---|---|

| HQT | Solanum lycopersicum (Tomato) | Silencing resulted in a significant reduction of CGA, while overexpression led to its accumulation. frontiersin.org |

| HCT | Arabidopsis thaliana | Gene (At5g48930) encodes an enzyme that synthesizes and catabolizes hydroxycinnamoyl esters. nih.govutoronto.ca |

| HQT, HCT, C3'H | Cynara cardunculus (Globe Artichoke) | Genes for all three enzymes have been isolated and characterized. frontiersin.orgnih.govgeneticagraria.it |

| HQT, HCT | Coffea canephora (Coffee) | Enzymes were biochemically characterized, showing HCT's preference for shikimate and HQT's for quinate. nih.gov |

| HCT | Nicotiana tabacum (Tobacco) | Overexpression of an HCT gene led to a 54–149% increase in CGA content. mdpi.comnih.gov |

Influence of Transcription Factors (e.g., MYB, WRKY, ERF, bHLH)

The expression of structural genes in the CGA biosynthetic pathway is controlled by various families of transcription factors (TFs), which can act as activators or repressors. nih.gov The most prominent families involved in regulating the phenylpropanoid pathway include MYB, WRKY, ERF (ethylene responsive factor), and bHLH (basic helix-loop-helix). nih.govfrontiersin.orgnih.gov

MYB Transcription Factors: The R2R3-MYB family is one of the largest and most studied groups of TFs in plants. techscience.com They play a significant role in regulating CGA biosynthesis. For example, the heterologous expression of AtMYB12 from Arabidopsis in tomato directly activated key structural genes including PAL, C4H, 4CL, C3'H, HCT, and HQT, leading to a substantial increase in phenylpropanoid accumulation. nih.gov In coffee, distinct MYB12-like TFs were found to regulate genes in the phenylpropanoid pathway, contributing to the high levels of CGAs. core.ac.uk

WRKY, ERF, and bHLH Transcription Factors: Members of these families are also known to modulate CGA biosynthesis. nih.govmdpi.comfrontiersin.org They can bind to specific cis-acting elements in the promoter regions of structural genes, thereby influencing their transcription rates. mdpi.com In sweet potato, a weighted gene co-expression network analysis identified TFs from the MYB, bHLH, WRKY, and ERF families whose expression patterns correlated with CGA accumulation, suggesting their potential regulatory roles. nih.gov Similarly, studies in various plants have implicated these TF families in response to stimuli like methyl jasmonate, which is known to enhance CGA production by upregulating pathway genes. nih.govfrontiersin.org For example, in peach, several PpMYB, PpWRKY, PpERF, and PpbHLH genes were identified as candidate regulators of CGA biosynthesis. semanticscholar.org

Table 3: Transcription Factors Regulating Chlorogenic Acid Biosynthesis

| Transcription Factor Family | Example | Plant Species | Target Genes/Pathway | Effect |

|---|---|---|---|---|

| MYB | AtMYB12 | Solanum lycopersicum (Tomato) | PAL, C4H, 4CL, C3'H, HCT, HQT nih.gov | Upregulated gene expression and increased CGA accumulation. nih.gov |

| MYB | MYB1, MYB3, MYB5, MYB15 | Carrot, Potato | PAL, 4CL frontiersin.org | Promoted CGA biosynthesis. frontiersin.org |

| bHLH | TabHLH1 | Wheat | Ta4CL frontiersin.org | Increased CGA synthesis. frontiersin.org |

| Multiple Families | MYB, bHLH, WRKY, ERF | Ipomoea batatas (Sweet Potato) | Genes in the CGA pathway. nih.gov | Expression correlated with CGA accumulation. nih.gov |

| Multiple Families | PpMYB, PpWRKY, PpERF, PpbHLH | Prunus persica (Peach) | Genes in the CGA pathway. semanticscholar.org | Identified as candidate regulatory genes for CGA biosynthesis. semanticscholar.org |

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (E)-Neochlorogenic acid |

| 5-O-caffeoylquinic acid (5-CQA) |

| Caffeic acid |

| Caffeoyl-CoA |

| Caffeoyl-shikimate |

| Caffeoyl-quinate |

| Chlorogenic acid (CGA) |

| Coumarate 3-Hydroxylase (C3'H) |

| Dicaffeoylquinic acid (diCQA) |

| Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT) |

| Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) |

| p-Coumaric acid |

| p-Coumaroyl-CoA |

| p-Coumaroyl-quinate |

| p-Coumaroyl-shikimate |

| Quinic acid |

Isolation and Purification Methodologies for Academic Research

Solvent Extraction Techniques and Optimization

The initial step in isolating (Z)-Neochlorogenic acid from plant matrices involves solvent extraction. The choice of solvent and extraction conditions is paramount to maximize yield while minimizing degradation of this labile compound. researchgate.netnih.gov

Enhanced Extraction Approaches for Minimizing Degradation

Conventional heating during extraction can lead to isomerization and degradation of chlorogenic acids, including the conversion of 5-O-caffeoylquinic acid (5-CQA) to its isomers like neochlorogenic acid (3-CQA) and cryptochlorogenic acid (4-CQA), as well as other transformations. bibliotekanauki.pl To mitigate this, enhanced extraction techniques are often employed.

Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are two prominent methods. d-nb.info MAE is considered an alternative and novel method for isolating chlorogenic acids, offering advantages such as shorter extraction times and reduced thermal degradation. d-nb.info For instance, in the extraction of phenolic compounds from sea fennel, MAE was found to be highly effective, reducing the extraction time to just 5 minutes. mdpi.com Similarly, ultrasound-assisted extraction has been shown to significantly increase the yield of 5-CQA from plant materials compared to traditional maceration. d-nb.info These techniques offer greater contact area between the solid and liquid phases, contributing to higher extraction efficiency. d-nb.info

Accelerated solvent extraction (ASE) is another effective method. A study on New Zealand damson plums found that ASE for 40 minutes was the most efficient technique for extracting phenolic compounds, including neochlorogenic acid, compared to UAE and enzyme-assisted extraction.

Selection of Extraction Solvents and Conditions (e.g., aqueous methanol)

The choice of solvent significantly impacts the extraction efficiency of this compound. Polar solvents are generally preferred due to the compound's water-soluble nature. nih.gov Aqueous methanol (B129727) is a commonly used and effective solvent. bibliotekanauki.pl

Research has shown that the concentration of the aqueous alcohol solution is a critical parameter. For example, a 70% methanol in water (v/v) mixture was found to provide the highest extraction yield for 5-CQA. bibliotekanauki.pl In another study on apricot fruit, an optimized method using 72% methanol with 1% formic acid at 38°C was developed. rsc.org The addition of a small amount of acid, like formic acid, can aid in the degradation of the plant matrix, thereby enhancing the extraction rate of phenolic compounds. rsc.org

The optimal ethanol (B145695) concentration for extracting neochlorogenic acid from apple pomace has been reported to be around 56%. rsc.org However, other studies have found that 100% ethanol yielded the highest amount of neochlorogenic acid from both apple and sour cherry pomace. mdpi.com This highlights that the optimal solvent and conditions can vary depending on the plant matrix.

Hydrothermal treatments can also affect the extractability of neochlorogenic acid. In a study on Tartary buckwheat dough, high-temperature initial treatments (at least 80°C) appeared to prevent the degradation of neochlorogenic acid. mdpi.com

Table 1: Comparison of Extraction Methods for Phenolic Compounds Including Neochlorogenic Acid

| Extraction Method | Plant Source | Key Findings | Reference |

|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | New Zealand Damson Plums | Most effective method (1.76 mg GAE/g) compared to UAE, EAE, and E+UAE. Optimal time was 40 minutes. | |

| Microwave-Assisted Extraction (MAE) | Sea Fennel | Reduced extraction time to 5 minutes with 60% aqueous ethanol. Effectively extracted neochlorogenic acid. | mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Eucommia ulmoides Oliv. leaves | Significantly increased 5-CQA yield (up to 50%) compared to maceration. | d-nb.info |

| Solvent Extraction Optimization | Apricot Fruit | Optimal conditions were 72% methanol with 1% formic acid at 38°C. | rsc.org |

| Solvent Concentration Study | Apple and Sour Cherry Pomace | Highest amount of neochlorogenic acid was extracted with 100% ethanol. | mdpi.com |

Chromatographic Separation Strategies

Following initial extraction, the crude extract, which contains a mixture of compounds, requires further purification. nih.gov Chromatographic techniques are indispensable for isolating this compound to a high degree of purity.

Liquid-Liquid Partitioning

Liquid-liquid partitioning is a fundamental step to fractionate the crude extract based on the differential solubility of its components in two immiscible liquid phases. In the isolation of neochlorogenic acid from Polygonum cuspidatum leaves, a methanol extract was subjected to liquid-liquid partitioning between hexane (B92381) and water, followed by further partitioning of the aqueous layer with ethyl acetate (B1210297) and water. researchgate.net This initial separation helps to remove non-polar compounds and enrich the fraction containing the more polar chlorogenic acids. researchgate.netresearchgate.net

Solid-Phase Extraction (e.g., Octadecylsilyl Sep-Pak Cartridges)

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration. waters.com Sep-Pak cartridges containing an octadecylsilyl (ODS) bonded silica (B1680970) sorbent are particularly effective for purifying phenolic compounds from plant extracts. researchgate.netwaters.comresearchgate.net The C18 stationary phase retains non-polar to moderately polar compounds through hydrophobic interactions, while highly polar compounds pass through. lcms.cz

In the purification of neochlorogenic acid from Polygonum cuspidatum, the aqueous fraction from liquid-liquid partitioning was applied to an ODS Sep-Pak cartridge. researchgate.net The column was then eluted with increasing concentrations of methanol to obtain fractions with varying polarities, effectively separating the desired compound from other constituents. researchgate.net This method is valued for its ability to provide clean extracts suitable for subsequent high-resolution analysis. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC)

For the final purification step to obtain highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net This technique allows for the separation of closely related isomers based on their differential interactions with the stationary and mobile phases. researchgate.net

In one study, fractions obtained from SPE were subjected to semi-preparative reverse-phase HPLC to yield pure neochlorogenic acid. researchgate.net Another example involves the purification of phenolic compounds from celery leaves, where the crude extract was first fractionated using a polyamide resin before being subjected to preparative HPLC. researchgate.net A C18 column is commonly used for the separation of chlorogenic acid isomers. researchgate.netnih.gov The mobile phase typically consists of a gradient of an aqueous acidic solution (e.g., water with formic or acetic acid) and an organic solvent like methanol or acetonitrile (B52724). nih.govnih.gov

Table 2: Chromatographic Conditions for the Separation of Neochlorogenic Acid

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Key Application | Reference |

|---|---|---|---|---|

| Liquid-Liquid Partitioning | N/A | Hexane/Water, Ethyl Acetate/Water | Initial fractionation of crude plant extracts. | researchgate.net |

| Solid-Phase Extraction (SPE) | Octadecylsilyl (ODS) Sep-Pak Cartridge | Stepwise elution with increasing concentrations of methanol in water. | Cleanup and enrichment of neochlorogenic acid from partitioned extracts. | researchgate.netresearchgate.net |

| Preparative HPLC | C18 Reverse-Phase Column | Gradient of acetonitrile and aqueous formic acid. | Final purification of neochlorogenic acid to high purity. | researchgate.netnih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy plays a pivotal role in the fundamental analysis of neochlorogenic acid, from elucidating its complex structure to enabling its routine detection.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of neochlorogenic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. The complete structure of neochlorogenic acid, identified as (1R,3R,4S,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]oxy}-1,4,5-trihydroxycyclohexanecarboxylic acid, has been confirmed through comprehensive 1H-NMR and 13C-NMR analysis. researchgate.net These analyses are crucial for distinguishing it from its other isomers, such as chlorogenic acid (5-O-caffeoylquinic acid) and cryptochlorogenic acid (4-O-caffeoylquinic acid). researchgate.net In studies involving herbivore metabolism, NMR was used to elucidate the structure of metabolic end-products derived from neochlorogenic acid. mpg.de

Table 1: 1H and 13C NMR Spectroscopic Data for Neochlorogenic Acid (in DMSO-d6)

| Atom Number | 13C Chemical Shift (δ) | 1H Chemical Shift (δ) |

|---|---|---|

| Quinic Acid Moiety | ||

| 1 | 166.2 | - |

| 2 | 39.5 | 1.89 (dd), 2.00 (dd) |

| 3 | 71.1 | 5.16 (dt) |

| 4 | 67.2 | 3.15 (m) |

| 5 | 71.6 | 3.84 (dt) |

| 6 | 35.2 | 1.83 (m) |

| 7 | 176.1 | - |

| Caffeoyl Moiety | ||

| 1' | 125.9 | - |

| 2' | 115.2 | 7.03 (d) |

| 3' | 145.6 | - |

| 4' | 148.2 | - |

| 5' | 116.1 | 6.75 (d) |

| 6' | 121.2 | 6.95 (dd) |

| 7' | 144.5 | 7.44 (d) |

| 8' | 114.3 | 6.19 (d) |

| 9' | - | - |

Data sourced from a study identifying neochlorogenic acid in Polygonum cuspidatum leaves. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for the detection and quantification of neochlorogenic acid. This technique relies on the principle that the caffeoyl moiety within the molecule absorbs light in the UV spectrum. Studies have reported distinct absorption maxima for neochlorogenic acid, which allows for its detection in HPLC systems equipped with a UV detector. researchgate.netnih.gov For instance, in one study, the optimal detection wavelength for neochlorogenic acid was determined to be 327 nm. frontiersin.org Another detailed analysis found two absorption maxima and ultimately selected 292 nm as the equal absorption wavelength for simultaneous analysis with its isomers. nih.gov

Table 2: Reported UV Absorption Maxima for Neochlorogenic Acid

| Wavelength (nm) | Analytical Context | Source |

|---|---|---|

| ~296 and ~338 | UV spectrum scanning | nih.gov |

| 327 | Optimal wavelength for quantitative analysis | frontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Chromatography-Mass Spectrometry Approaches

The combination of liquid chromatography for separation and mass spectrometry for detection provides powerful platforms for the analysis of neochlorogenic acid in complex samples.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a robust technique for identifying neochlorogenic acid in various plant extracts. mdpi.com The method combines the separation power of HPLC with the sensitive and selective detection of MS. In a study on Polygonum cuspidatum, HPLC-MS was used to confirm the identity of neochlorogenic acid as the predominant antioxidant compound. researchgate.netitjfs.com Similarly, neochlorogenic acid was identified as one of the main phenolic components in Sarcandra glabra injection using HPLC analysis, highlighting its utility in quality control of herbal medicines. mdpi.com

For the comprehensive profiling and identification of metabolites, Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS) is the method of choice. cjnmcpu.com This high-resolution mass spectrometry technique offers excellent performance in metabolite identification due to its high chromatographic resolution, sensitivity, and mass accuracy. cjnmcpu.com It has been successfully applied to conduct comparative metabolism studies of neochlorogenic acid and its isomers in rat plasma, urine, and feces, leading to the characterization of numerous metabolites. nih.govresearchgate.net In a metabolomics study of Eucommiae Cortex, UPLC-Q-TOF/MS was employed to identify neochlorogenic acid among other compounds, demonstrating its capability in analyzing complex chemical profiles. frontiersin.org The technique is also used for metabolomic profiling in fruits, such as apples, to identify and characterize the spatial distribution of polyphenols like neochlorogenic acid. explorationpub.com

Table 3: Typical UHPLC-Q-TOF MS Instrumental Conditions for Neochlorogenic Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Chromatography | ||

| Column | Waters HSS T3 UPLC column (2.1 mm × 100 mm, 1.7 μm) | cjnmcpu.comcjnmcpu.com |

| Mobile Phase | A: 0.1% (V/V) formic acid; B: acetonitrile (B52724) | cjnmcpu.comcjnmcpu.com |

| Flow Rate | 0.30 mL·min-1 | cjnmcpu.comcjnmcpu.com |

| Column Temperature | 40 °C | frontiersin.orgcjnmcpu.comcjnmcpu.com |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode | frontiersin.org |

| Capillary Voltage | 3500 V | frontiersin.org |

| Scan Range | m/z 100–1,500 | frontiersin.org |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification and separation of neochlorogenic acid from its isomers. nih.govnih.gov Because isomers like neochlorogenic acid, chlorogenic acid, and cryptochlorogenic acid often have the same precursor and product ions in mass spectrometry, their chromatographic separation is essential. nih.gov UPLC, with its high separation efficiency, is capable of achieving baseline separation of these isomers. nih.gov

The UPLC-MS/MS method, often operating in Multiple Reaction Monitoring (MRM) mode, provides excellent selectivity and sensitivity for quantifying these compounds in biological matrices like rat plasma. nih.govnih.gov The method has been fully validated for linearity, precision, and accuracy, and successfully applied to pharmacokinetic studies. nih.govnih.gov For instance, a UPLC-MS/MS method was developed to quantify neochlorogenic acid in dandelion root extracts, confirming its presence and contribution to the plant's antioxidant activity. oup.com

Table 4: UPLC-MS/MS Method Parameters for Quantification of Neochlorogenic Acid in Rat Plasma

| Parameter | Value | Source |

|---|---|---|

| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) | nih.gov |

| Mobile Phase | Acetonitrile/methanol (B129727) (4:1, v/v) - 0.4% formic acid | nih.gov |

| Ionization Mode | ESI Positive | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linearity Range (ng/mL) | 0.74–378 | nih.gov |

| Correlation Coefficient (r) | > 0.991 | nih.gov |

| Accuracy Range (%) | 86.2 - 114.1 | nih.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification and Isomer Separation

Multiple Reaction Monitoring (MRM) Techniques

Chemometric and Bioinformatics Tools in Analytical Research

The analysis of complex samples containing (Z)-neochlorogenic acid, such as plant extracts, generates vast and intricate datasets from techniques like UHPLC-MS. mdpi.comsemanticscholar.org Chemometrics, which involves the use of mathematical and statistical methods, is essential for processing and interpreting this complex chemical information to extract meaningful insights. semanticscholar.org Tools like principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) are frequently employed to analyze metabolomics data, differentiate between samples from various origins or processing methods, and identify key chemical markers. semanticscholar.orgresearchgate.net

For example, in studies comparing crude and processed plant materials, chemometric analysis of UHPLC-Q-TOF/MS data can effectively distinguish between the samples and pinpoint the chemical constituents that change significantly, such as neochlorogenic acid. semanticscholar.orgnih.gov These multivariate analysis techniques can reveal correlations between different compounds, such as observing a negative correlation between the content of neochlorogenic acid and certain flavonoids. researchgate.net This approach allows for a holistic quality assessment and helps in identifying potential biomarkers for authentication or quality control. mdpi.comsemanticscholar.org

The workflow typically involves acquiring high-resolution mass spectrometry data, followed by data processing steps like peak picking, alignment, and normalization. The resulting data matrix is then subjected to multivariate statistical analysis to identify differential metabolites, which can include this compound, that distinguish between different sample groups. semanticscholar.orgnih.gov

Network pharmacology is a bioinformatics approach that investigates the complex interactions between drug compounds, their molecular targets, and biological pathways to understand the mechanisms of action of therapeutic agents. biorxiv.orgnih.gov This "network target, multicomponent therapeutics" paradigm is particularly well-suited for studying natural products like this compound, which often exert their effects through multiple targets and pathways. biorxiv.orgnih.gov

In the context of this compound and its isomers, network pharmacology is used to elucidate their shared and distinct anti-inflammatory or other therapeutic mechanisms. nih.govresearchgate.net The process begins with identifying the potential protein targets of the compound using various databases. These targets are then mapped onto protein-protein interaction (PPI) networks and analyzed to find key proteins (hubs) and modules. cjnmcpu.com Subsequently, pathway enrichment analysis (e.g., using KEGG database) is performed to identify the biological pathways significantly affected by the compound. cjnmcpu.comnih.govnih.gov

Studies have used this approach to show that neochlorogenic acid and its isomers may exert anti-inflammatory effects by modulating pathways such as the IL-17 signaling pathway and by targeting proteins like IL6 and TNF. nih.govnih.govresearchgate.net Network pharmacology analyses have also been used to predict the molecular mechanisms of chlorogenic acid in treating diseases like oral squamous cell carcinoma by identifying crucial targets (e.g., MMP9) and pathways (e.g., MAPK-ERK). nih.gov This in-silico approach provides a theoretical foundation for the compound's pharmacological actions and guides further experimental validation. nih.govscielo.br

Metabolism and Biotransformation Studies Non Human Biological Systems

In Vivo Metabolism in Animal Models

Animal models, particularly rats, have been instrumental in studying the in vivo metabolism of (Z)-neochlorogenic acid. These studies typically involve oral administration of the compound followed by the analysis of biological samples to identify and quantify the parent compound and its metabolites. nih.govcjnmcpu.comcjnmcpu.com

Comparative Metabolic Fates with Isomeric Caffeoylquinic Acids (e.g., 5-CQA, 4-CQA)

This compound (3-CQA) co-exists with its isomers, chlorogenic acid (5-CQA) and cryptochlorogenic acid (4-CQA), in many natural sources. nih.gov Comparative metabolism studies in rats have revealed both similarities and differences in their metabolic profiles. nih.govcjnmcpu.com While all three isomers undergo similar biotransformation reactions, the number and types of metabolites can vary. nih.govcjnmcpu.com

A study comparing the metabolism of 5-CQA, 4-CQA, and 3-CQA in rats identified a total of 73 metabolites, with 50 for 5-CQA, 47 for 4-CQA, and 43 for 3-CQA. nih.gov This suggests that while the core metabolic pathways are shared, the specific substitution pattern on the quinic acid moiety influences the extent and nature of the metabolic conversions. nih.govcjnmcpu.com The primary metabolic pathways for all three isomers include hydrolysis, hydrogenation, methylation, sulfation, and glucuronidation. nih.govtandfonline.com Hydrolysis to caffeic acid and quinic acid is a key initial step for all isomers. nih.govcjnmcpu.com

Identification of Metabolites in Biological Samples (plasma, urine, feces)

Following oral administration in rats, this compound and its metabolites are detected in plasma, urine, and feces. nih.govcjnmcpu.comfrontiersin.org In one study, a total of 43 metabolites of 3-CQA were characterized across these biological matrices. nih.gov Another study focusing on the metabolites of neochlorogenic acid from eggplant calyx identified four phase II metabolites in rat plasma and six metabolites in both urine and feces. frontiersin.org

The metabolites identified encompass a range of chemical modifications of the parent compound. These include products of hydrolysis (caffeic acid and quinic acid), as well as various conjugated forms. nih.govfrontiersin.org The distribution of metabolites varies between sample types, reflecting the processes of absorption, systemic circulation, and excretion.

Enzymatic Conjugation Pathways (e.g., Glucuronidation, Sulfation, Methylation, GSH Conjugation)

This compound undergoes extensive phase II metabolism, where it is conjugated with various endogenous molecules to increase its water solubility and facilitate excretion. tandfonline.comfrontiersin.org Key enzymatic conjugation pathways identified in animal studies include:

Glucuronidation: This is a major metabolic reaction for neochlorogenic acid and its metabolites. tandfonline.comfrontiersin.org Glucuronide conjugates of the parent compound and its hydrolyzed product, caffeic acid, have been identified. tandfonline.com

Sulfation: Sulfate conjugation is another significant pathway. frontiersin.org Sulfated metabolites of neochlorogenic acid and its derivatives have been detected in biological samples. cjnmcpu.comfrontiersin.org

Methylation: Methylation reactions, catalyzed by enzymes such as catechol-O-methyltransferase (COMT), also play a role. cjnmcpu.comreactome.org Methylated and sulfated conjugates of caffeic acid have been identified as metabolites. cjnmcpu.com

Glutathione (B108866) (GSH) Conjugation: While less commonly reported for neochlorogenic acid specifically, glutathione conjugation is a known pathway for the detoxification of various xenobiotics and their metabolites. researchgate.net

The table below summarizes the metabolites of this compound identified in a study on rat metabolism of eggplant calyx constituents. frontiersin.org

| Metabolite ID | Proposed Structure/Reaction | Found In |

| 5-M1 | Dehydrated product | Urine, Feces |

| 5-M2 | Hydroxylated product | Urine, Feces |

| 5-M3 | Methylated product | Plasma, Urine, Feces |

| 5-M4 | Sulfated and hydroxylated product | Plasma, Urine, Feces |

| 5-M5 | Glucuronidated product | Plasma, Urine, Feces |

| 5-M6 | Glucuronidated and hydroxylated product | Plasma, Urine, Feces |

In Vitro Cellular and Microbial Biotransformations

In vitro studies using gastrointestinal microbiota and fermentation models provide valuable insights into the presystemic metabolism of this compound.

Metabolism by Gastrointestinal Microbiota

A significant portion of ingested this compound is not absorbed in the upper gastrointestinal tract and reaches the colon, where it is metabolized by the resident microbiota. nih.govnih.gov The gut microbiota possesses a wide range of enzymes capable of transforming polyphenols into smaller, more readily absorbable compounds. nih.gov

The primary biotransformation of caffeoylquinic acids by gut microbiota is hydrolysis of the ester bond, releasing caffeic acid and quinic acid. rsc.org Caffeic acid is then further metabolized through pathways such as hydrogenation and dehydroxylation, leading to the formation of various phenylpropionic and phenylacetic acid derivatives. nih.gov For instance, the fermentation of sour cherry polyphenols, including neochlorogenic acid, by gut microbiota results in the production of 4-hydroxyphenylpropionic acid as a major metabolite. nih.gov

Cell-Based Metabolism Studies (e.g., Hepatocytes, Epithelial Cells)

In vitro studies utilizing non-human cell lines have provided insights into the metabolic effects of neochlorogenic acid. One such study investigated the impact of neochlorogenic acid, alongside other chlorogenic acid isomers, on porcine alveolar macrophages. The research found that low concentrations of neochlorogenic acid could significantly lower levels of mitochondrial and subcellular reactive oxygen species (ROS). mdpi.com

While comprehensive studies on non-human hepatocytes or epithelial cells are limited in the available literature, research on human cell lines provides relevant data on the compound's biological interactions. For instance, studies using the human liver cell line HepG2, a common in vitro model for nonalcoholic fatty liver disease (NAFLD), have demonstrated that neochlorogenic acid can mitigate lipid accumulation. mdpi.comnih.gov In these models, the compound was observed to downregulate genes involved in fatty acid and cholesterol synthesis, such as sterol regulatory element-binding proteins (SREBPs) and fatty acid synthase (FASN). mdpi.comnih.govwu.ac.th Furthermore, neochlorogenic acid treatment in HepG2 cells was shown to increase the expression of enzymes related to fatty acid β-oxidation. nih.gov

In studies with the human intestinal epithelial Caco-2 cell line, chlorogenic acid isomers have been shown to modulate inflammatory responses. frontiersin.org Specifically, they can affect the secretion of pro-inflammatory chemokines, suggesting a role in intestinal barrier function and inflammation. frontiersin.orgacs.org

Table 1: Summary of Cell-Based Metabolism Findings for Neochlorogenic Acid

| Cell Line (Origin) | Model | Observed Effects of Neochlorogenic Acid | Key Molecular Targets/Pathways | Reference |

|---|---|---|---|---|

| Porcine Alveolar Macrophages (Porcine) | Mycotoxin-induced stress | Reduced mitochondrial and subcellular reactive oxygen species (ROS) | Antioxidant pathways | mdpi.com |

| HepG2 (Human) | Oleic acid-induced lipid accumulation (NAFLD model) | - Reduced intracellular lipid accumulation

| - SREBP1, SREBP2

| mdpi.comnih.gov |

| Caco-2 (Human) | Inflammatory response model | Modulation of pro-inflammatory chemokine secretion | NF-κB pathway | frontiersin.org |

Isomerization Phenomena and Stability

This compound, like other caffeoylquinic acids (CQAs), is subject to various isomeric transformations. These chemical changes are significant as they can alter the compound's biological activity and occur during extraction, processing, and storage. d-nb.infonih.govresearchgate.net The primary isomerization process is intramolecular acyl migration, which interconverts the positional isomers of CQA. nih.govacs.org Additionally, cis/trans isomerization can occur, leading to the formation of (Z)-isomers from the more common (E)-isomers (trans). nih.gov

Intramolecular Acyl Migration under Controlled Conditions

Intramolecular acyl migration involves the transfer of the caffeoyl group from one hydroxyl position on the quinic acid moiety to another. nih.govacs.orgacs.org This process is a form of transesterification and leads to the reversible interconversion of the main CQA isomers: neochlorogenic acid (3-O-caffeoylquinic acid), cryptochlorogenic acid (4-O-caffeoylquinic acid), and chlorogenic acid (5-O-caffeoylquinic acid). acs.orgbibliotekanauki.pl

Under controlled laboratory conditions, such as in aqueous buffer solutions, it has been demonstrated that 5-CQA can isomerize first to 4-CQA and then to 3-CQA. nih.govbibliotekanauki.pl This migration is an intramolecular process, confirmed by the absence of diacyl derivatives during the hydrolysis of monoacyl quinic acids. acs.org The reaction is reversible, though the stability of each isomer differs, with 3-CQA often being the least stable of the three naturally occurring isomers. d-nb.infonih.govacs.org

Factors Influencing Isomeric Transformations

Several environmental factors have been identified that significantly influence the rate and extent of these isomeric transformations. The isomerization is generally independent of metabolic enzymes and is primarily driven by physicochemical conditions. nih.gov

pH: The pH of the solution is a critical factor. nih.gov Acyl migration is strongly dependent on pH, with increased rates of transesterification observed under basic conditions. nih.govacs.orgresearchgate.net In aqueous basic solutions, the intramolecular acyl migration is fully reversible, but it competes with hydrolysis of the ester bond. nih.govacs.org

Temperature: Elevated temperatures accelerate the rate of isomerization and other degradation reactions. d-nb.infobibliotekanauki.pl Heating solutions of CQAs not only promotes acyl migration but can also lead to hydrolysis, yielding caffeic acid and quinic acid. d-nb.infobibliotekanauki.pl

Light: Exposure to ultraviolet (UV) light can induce cis/trans isomerization of the caffeoyl moiety. nih.gov The naturally predominant trans isomers (E-isomers) of 3-CQA, 4-CQA, and 5-CQA can be converted to their corresponding cis isomers (Z-isomers) upon UV irradiation. nih.gov This transformation adds another layer of complexity to the chemical profile of solutions containing these compounds.

Table 2: Factors Affecting the Isomerization and Stability of Neochlorogenic Acid

| Factor | Effect | Description | Reference |

|---|---|---|---|

| pH | Promotes Acyl Migration | Increased transesterification occurs at basic pH. This process competes with hydrolysis. | nih.govacs.org |

| Temperature | Accelerates Acyl Migration and Degradation | Higher temperatures increase the rate of isomerization to other CQAs and degradation to caffeic and quinic acids. | d-nb.infobibliotekanauki.pl |

| UV Light | Induces Cis/Trans Isomerization | Causes the conversion of the naturally occurring trans (E) isomer to the cis (Z) isomer. | nih.gov |

Biological Activities and Molecular Mechanisms of Action in Vitro and Pre Clinical Studies

Antioxidant Mechanisms

The antioxidant properties of (Z)-Neochlorogenic acid are a cornerstone of its biological activity, acting through direct free-radical scavenging and the modulation of endogenous defense systems.

This compound has demonstrated potent free-radical scavenging capabilities in various assays. It can effectively neutralize reactive oxygen species (ROS) such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and superoxide (B77818) anions (O₂⁻). rsc.org This activity is largely attributed to the hydrogen-donating ability of its phenolic hydroxyl groups. researchgate.net

Table 1: Free Radical Scavenging Activity of this compound

| Radical | Scavenging Contribution/Activity | Source(s) |

|---|---|---|

| DPPH | 16.5% contribution to total antioxidant activity in P. cuspidatum extract. | researchgate.netresearchgate.net |

Beyond direct scavenging, this compound protects cells from oxidative damage. In a study using human lung carcinoma A549 cells stimulated with lipopolysaccharide (LPS), neochlorogenic acid extracted from mulberry leaf was shown to attenuate the inflammatory response and oxidative damage. researchgate.net Similarly, in an in-vitro model of nonalcoholic fatty liver disease (NAFLD) using HepG2 cells, neochlorogenic acid was found to possess anti-oxidative effects, alleviating lipid accumulation induced by oleic acid. mdpi.comresearchgate.net It also showed protective effects against glucolipotoxicity-induced oxidative stress in vascular smooth muscle cells. researchgate.net This cytoprotective effect is crucial, as excessive ROS can lead to cellular damage and contribute to various pathologies. researchgate.net

A key mechanism for the antioxidant effect of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. researchgate.netnih.gov Nrf2 is a critical transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. consensus.appfrontiersin.org

Research has shown that neochlorogenic acid stimulates the overexpression of Nrf2 and its downstream proteins, such as HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO-1). nih.govfrontiersin.org It achieves this by promoting the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-regulated genes. consensus.appfrontiersin.orgnih.gov This activation was observed in LPS-stimulated macrophages and A549 cells, where neochlorogenic acid treatment led to a significant increase in the expression of HO-1. researchgate.netnih.gov This upregulation of the endogenous antioxidant system provides a robust defense against cellular oxidative stress. consensus.appnih.gov

Attenuation of Oxidative Stress in Cellular Models (e.g., HepG2, A549)

Anti-Inflammatory Effects and Signaling Pathways

This compound exhibits significant anti-inflammatory properties by inhibiting the production of inflammatory mediators and modulating key signaling pathways like NF-κB.

Chronic inflammation is characterized by the overproduction of pro-inflammatory mediators. nih.gov Studies have demonstrated that this compound can effectively suppress the production of these molecules. In lipopolysaccharide (LPS)-activated macrophages, pretreatment with neochlorogenic acid significantly reduced the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov

This inhibitory effect extends to the enzymes responsible for producing these mediators. Neochlorogenic acid was found to reduce both the transcript and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-activated macrophages. nih.gov By curbing the synthesis of these key pro-inflammatory cytokines and mediators, neochlorogenic acid helps to quell the inflammatory cascade. researchgate.netnih.govmdpi.com

Table 2: Inhibition of Pro-Inflammatory Mediators by this compound in LPS-Activated Macrophages

| Mediator | Effect | Source(s) |

|---|---|---|

| Nitric Oxide (NO) | Significantly reduced production | nih.gov |

| Prostaglandin E2 (PGE2) | Significantly reduced production | nih.gov |

| TNF-α | Significantly reduced production | nih.gov |

| IL-1β | Significantly reduced production | nih.gov |

| IL-6 | Significantly reduced production | nih.gov |

| iNOS | Reduced transcript and protein levels | nih.gov |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. mdpi.com In an inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκBα. nih.gov Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to move into the nucleus and trigger the transcription of genes for pro-inflammatory mediators. nih.govnih.gov

This compound has been shown to directly interfere with this pathway. nih.gov In LPS-stimulated macrophages, it inhibited NF-κB activation by preventing the phosphorylation of IKKα/β and IκBα. nih.gov Similar inhibition of NF-κB activation was observed in A549 lung cells. researchgate.net By blocking this critical step, neochlorogenic acid effectively halts the downstream inflammatory response, positioning it as a potent modulator of NF-κB-mediated inflammation. nih.govnih.gov

Interactions with Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like growth, differentiation, and stress responses. mdpi.comnih.gov One of the key pathways it interacts with is the p38 MAPK pathway.

In studies involving lipopolysaccharide (LPS)-stimulated microglial cells, this compound demonstrated the ability to inhibit the phosphorylation of p38 MAPK. medchemexpress.cn This inhibition is significant as the p38 MAPK pathway is a key player in inflammatory responses. By suppressing its activation, this compound can reduce the production of pro-inflammatory mediators. nih.govmedchemexpress.cn

Furthermore, research on the broader family of chlorogenic acids, including this compound, has shown their capability to quell the phosphorylation of all three major MAPK kinases: ERK1/2, JNK, and p38. nih.gov This broad-spectrum inhibition of the MAPK cascade underscores the potential of this compound in mitigating inflammatory responses. nih.gov A comparative metabolism study also identified MAPK-related pathways as significant targets for chlorogenic acid isomers. cjnmcpu.comcjnmcpu.com

Regulation of AMPK Signaling

This compound has been identified as an activator of the 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathway. nih.gov AMPK is a central regulator of cellular energy homeostasis. nih.gov

In macrophages, this compound induces the activation of AMPK through the phosphorylation of its upstream kinases, LKB1 and CaMKII. nih.gov This activation is a key part of its anti-inflammatory effects. nih.govacs.org The activation of AMPK by this compound also plays a role in its ability to protect against glucolipotoxicity-induced steatohepatitis by downregulating miR-34a, which in turn activates the SIRT1/AMPK pathway. mdpi.com Studies on mulberry leaf extract, which contains this compound, have also pointed to the involvement of the AMPK pathway in its antidiabetic effects. foodandnutritionresearch.net

Influence on Lipid Metabolism in Cellular Models

Alleviation of Hepatic Lipid Accumulation (e.g., in HepG2 cells)

In vitro studies using human liver cancer (HepG2) cells have demonstrated the efficacy of this compound in mitigating hepatic lipid accumulation. mdpi.comnih.gov In a model where lipid accumulation was induced by oleic acid (OA), treatment with this compound led to a significant improvement. mdpi.comnih.gov

The mechanism behind this involves the downregulation of key proteins involved in fatty acid and cholesterol synthesis. Specifically, this compound was observed to decrease the expression of sterol regulatory element-binding protein 1 (SREBP1), fatty acid synthase (FASN), SREBP2, and HMG-CoA reductase (HMG-CoR). mdpi.comnih.gov Concurrently, it increased the expression of enzymes involved in fatty acid β-oxidation. mdpi.comnih.gov These findings suggest that this compound can effectively counter the molecular changes that lead to fat buildup in liver cells. sciopen.com

Regulation of miR-34a/SIRT1/AMPK Pathway in Lipid Homeostasis

A key molecular mechanism through which this compound regulates lipid metabolism is by modulating the miR-34a/SIRT1/AMPK pathway. nih.govmdpi.comnih.gov Research has shown that this compound can attenuate the expression of microRNA-34a (miR-34a) that is induced by oleic acid in HepG2 cells. mdpi.comnih.gov

MiR-34a is known to suppress the expression of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in metabolic regulation. nih.govmdpi.com By downregulating miR-34a, this compound leads to the activation of the SIRT1/AMPK signaling cascade. mdpi.comnih.govresearchgate.net Activated AMPK, in turn, inhibits lipogenesis and promotes fatty acid oxidation, thus restoring lipid homeostasis. nih.gov This pathway highlights a sophisticated level of regulation by which this compound exerts its beneficial effects on liver cells. mdpi.combmj.com

Impact on Specific Cell Lines and Molecular Targets

Effects on Cancer Cell Lines (In Vitro Studies)

This compound has shown promising anti-cancer properties in various in vitro studies. jbuon.com It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). jbuon.com

In human gastric carcinoma (AGS) cells, this compound exhibited a concentration-dependent induction of apoptosis. jbuon.com This was associated with an increase in intracellular reactive oxygen species (ROS) and a loss of mitochondrial membrane potential. jbuon.com Furthermore, it was found to downregulate key proteins in the m-TOR/PI3K/Akt signaling pathway, which is often dysregulated in cancer. jbuon.com

In the context of oral squamous cell carcinoma (OSCC), this compound was shown to enhance the anti-tumor effects of the chemotherapy drug pingyangmycin. spandidos-publications.com It promoted apoptosis in OSCC cells, partly through the TOP2A-mediated mitochondrial-dependent apoptotic pathway. spandidos-publications.com Interestingly, in normal oral keratinocytes, this compound did not inhibit proliferation but offered some protection against pingyangmycin-induced apoptosis. spandidos-publications.com

Research has also pointed to the ability of this compound to trigger calcium overload in cancer cells by binding to and increasing the expression of the mitochondrial calcium uniporter (MCU). researchgate.net This leads to mitochondrial dysfunction and subsequent cell death, suggesting a novel mechanism for its anti-cancer activity. researchgate.net Studies on root extracts of Leonurus sibiricus, containing this compound, have also indicated cytotoxic activity against certain cancer cell lines. mdpi.com

Data Tables

Table 1: Effects of this compound on Key Molecular Targets in HepG2 Cells

| Target | Effect of this compound | Reference |

|---|---|---|

| SREBP1 | Downregulation | mdpi.com, nih.gov |

| FASN | Downregulation | mdpi.com, nih.gov |

| SREBP2 | Downregulation | mdpi.com, nih.gov |

| HMG-CoR | Downregulation | mdpi.com, nih.gov |

| Fatty Acid β-oxidation Enzymes | Upregulation | mdpi.com, nih.gov |

| miR-34a | Downregulation | mdpi.com, nih.gov |

| SIRT1 | Activation (via miR-34a downregulation) | mdpi.com, nih.gov, nih.gov |

| AMPK | Activation | mdpi.com, nih.gov, nih.gov |

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Observed Effects | Molecular Mechanisms | Reference |

|---|---|---|---|

| Human Gastric Carcinoma (AGS) | - Induces apoptosis

| - Increased ROS production

| jbuon.com |

| Oral Squamous Cell Carcinoma (OSCC) | - Enhances anti-tumor effect of pingyangmycin

| - Regulation of TOP2A-mediated mitochondrial-dependent apoptosis | spandidos-publications.com |

| General Cancer Cells | - Triggers calcium overload

| - Binds to and increases expression of Mitochondrial Calcium Uniporter (MCU) | researchgate.net |

Potential Anti-HIV Activity (In Vitro Studies)

This compound has been identified as a compound with potential anti-HIV activity in in-vitro studies. nih.govresearchgate.net Research involving the screening of compounds from Cortex Mori (Morus alba L.) highlighted neochlorogenic acid as having the most significant pharmacological activity among the ten components identified. researchgate.nettandfonline.com

The primary mechanism of its anti-HIV action appears to be the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is a critical component for viral replication. nih.govtandfonline.com In one study, the group treated with neochlorogenic acid showed a significant decrease in the mean relative gene expression of total RT products compared to the control group (6.01 vs. 35.42, p < 0.0001). nih.govresearchgate.netnih.gov This inhibitory effect on the RT enzyme was found to be the most pronounced among several compounds tested, including lupeol, β-sitosterol, palmitic acid, and mulberroside A. nih.gov The effect of neochlorogenic acid on inhibiting the three stages of RT products was significant, with mean related expression levels of 6.01, 5.76, and 2.53, respectively, compared to the HIV group's levels of 35.42, 34.78, and 45.57 (all p < 0.0001). nih.gov Further analysis suggests that neochlorogenic acid may also bind to HIV-2 RT. nih.govresearchgate.net

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Experimental Model | Key Finding | Measurement | Result | Citation |

|---|---|---|---|---|

| HIV-1 infected 786-O cells | Inhibition of Reverse Transcriptase (RT) | Mean Relative Gene Expression of Total RT Products | 6.01 (Neochlorogenic acid) vs. 35.42 (Control) | nih.gov, researchgate.net, nih.gov |

| HIV-1 infected 786-O cells | Inhibition of RT Products (3 Stages) | Mean Relative Gene Expression | Stage 1: 6.01, Stage 2: 5.76, Stage 3: 2.53 | nih.gov |

Regulation of Cellular Apoptosis and Proliferation in Specific Contexts

This compound demonstrates varied effects on cellular apoptosis and proliferation, which appear to be highly dependent on the specific cell type and context.

In the context of cancer cells, studies have shown that it can inhibit proliferation and induce apoptosis.

Human Gastric Carcinoma (AGS cells): Neochlorogenic acid exhibited concentration-dependent antiproliferative effects with an IC50 of 20 µM. jbuon.com It was shown to induce apoptosis, increasing the percentage of apoptotic cells from 2.1% in the control to 35.3% at a concentration of 40 µM. jbuon.com This apoptotic effect is linked to an increase in intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential (MMP). jbuon.com

Oral Squamous Cell Carcinoma (OSCC): In combination with the antitumor drug pingyangmycin (PYM), neochlorogenic acid (NCA) significantly enhanced the suppression of OSCC cell proliferation and apoptosis. spandidos-publications.com The combination treatment also increased cell cycle arrest in the G0/G1 phase. spandidos-publications.com Interestingly, in normal oral epithelial cells, NCA was found to decrease the toxicity of PYM and reduce PYM-induced apoptosis, suggesting a protective effect on non-cancerous cells. spandidos-publications.com

Conversely, in other contexts, neochlorogenic acid has shown anti-apoptotic or protective effects.

Bone Marrow Mesenchymal Stem Cells (BMSCs): Neochlorogenic acid was found to protect BMSCs from hydrogen peroxide (H₂O₂)-induced apoptosis. acs.org It inhibited the decrease in mitochondrial membrane potential caused by oxidative stress, an effect potentially mediated by the Nrf2 signaling pathway. acs.org

Vascular Smooth Muscle Cells (VSMCs): Under conditions mimicking diabetes (high glucose and oleic acid), neochlorogenic acid at concentrations ≥ 120 μM inhibited the proliferation and migration of VSMCs. mdpi.com This was associated with the downregulation of the PI3K/Akt and Ras-related signaling pathways. mdpi.com

Table 2: Effects of this compound on Apoptosis and Proliferation in Different Cell Types

| Cell Line/Type | Context | Effect | Key Pathway/Mechanism | Citation |

|---|---|---|---|---|

| AGS (Human Gastric Carcinoma) | Cancer Treatment | Induces apoptosis, inhibits proliferation | ROS-mediated apoptosis, decreased MMP | jbuon.com |

| OSCC (Oral Squamous Cell Carcinoma) | Cancer Treatment (with Pingyangmycin) | Enhances apoptosis and cell cycle arrest | Mitochondrial-mediated pathway, TOP2A-dependent | spandidos-publications.com |

| Normal Oral Epithelial Cells | Chemoprotection (with Pingyangmycin) | Reduces apoptosis | Not specified | spandidos-publications.com |

| BMSCs (Bone Marrow Mesenchymal Stem Cells) | Oxidative Stress (H₂O₂) | Protects against apoptosis | Inhibition of MMP decrease, Nrf2 pathway | acs.org |

| A7r5 (Rat Aortic VSMCs) | Diabetic Conditions | Inhibits proliferation and migration | Downregulation of PI3K/Akt and Ras signaling | mdpi.com |

Interactions with Signalling Factors and Receptors (e.g., HCK, EGFR, SRC, PDPK1)